Meta-Nitro Substitution Lowers Boiling Point by ~30°C Versus the Para-Nitro Isomer
The target compound exhibits a significantly lower boiling point compared to its direct para-nitro positional isomer. This is a critical factor for processes requiring distillation or temperature-sensitive manipulations. The meta-substitution pattern disrupts crystal packing and reduces intermolecular forces more effectively than the para arrangement, leading to a boiling point of 366.2°C at 760 mmHg for the target, versus 396.9°C for the para isomer .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 366.2°C at 760 mmHg |
| Comparator Or Baseline | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (CAS 15118-70-4): 396.9°C at 760 mmHg |
| Quantified Difference | ~30.7°C lower |
| Conditions | Computed/Predicted value at atmospheric pressure (760 mmHg) |
Why This Matters
A 30°C lower boiling point allows for gentler distillation conditions, reducing thermal decomposition risk and potentially lowering energy costs during purification, a key factor in large-scale procurement.
